5-Nitroisatin
Overview
Description
5-Nitroisatin, also known as 5-Nitroindole-2,3-dione, is an orange-yellow to orange crystalline powder . It is a member of indoles and has a role as an anticoronaviral agent . It is used as a reactant for the preparation of potential antibacterial and antifungal agents, spiro [indole-thiazolidinones] as a medicinally important scaffold, and potential antimycobacterial agents .
Synthesis Analysis
5-Nitroisatin can be synthesized by treating it with substituted benzoylhydrazine . Equimolar amounts of 5-nitroisatin and substituted benzolhydrazine are added to 96% ethanol containing a few drops of glacial acetic acid . The reaction of 5-nitroisatin and indole can also afford trisindoline .
Molecular Structure Analysis
The structural elucidation of 5-nitroisatin has been confirmed by performing 2D heteronuclear single quantum correlation experiments . The molecular core of the nanomolecules consisted of a C60 molecule with a single phenyl ring bound to its surface .
Chemical Reactions Analysis
5-Nitroisatin derivatives are formed in a reaction with substituted benzoylhydrazides . The compounds were prepared by treating 5-nitroisatin with substituted benzoylhydrazine .
Physical And Chemical Properties Analysis
5-Nitroisatin has a molecular weight of 192.13 and a molecular formula of C8H4N2O4 . It has a melting point of 251 °C (dec.) (lit.) and a boiling point of 328.09°C (rough estimate) . Its density is 1.5513 (rough estimate) and refractive index is 1.4900 (estimate) . It is soluble in water .
Scientific Research Applications
Antibacterial and Antifungal Applications
5-Nitroisatin has been identified as a potential scaffold for developing antibacterial and antifungal agents. Its structure allows for the creation of medicinally important compounds that can combat various bacterial and fungal infections .
Antimycobacterial Agents
Research suggests that 5-Nitroisatin derivatives can serve as potent antimycobacterial agents, which could be significant in the treatment of diseases like tuberculosis .
Anticonvulsant Properties
5-Nitroisatin is also being explored for its anticonvulsant properties, making it a candidate for the development of new treatments for epilepsy and other seizure disorders .
Transglutaminase Inhibition
This compound has been shown to inhibit human transglutaminase 2, an enzyme involved in various biological processes, which could have implications in treating certain diseases .
Anthelmintic Uses
As an anthelmintic agent, 5-Nitroisatin could be used to develop treatments against parasitic worms, aiding in the control of helminth infections .
Anti-HIV Activity
There is evidence to suggest that 5-Nitroisatin may have applications as an anti-HIV agent, contributing to the ongoing research for HIV/AIDS treatment options .
Anticancer Potential
Studies have assessed 5-Nitroisatin’s role as an anticancer agent, particularly against cervical cancer cells, indicating its potential in cancer therapy .
CDK2 Enzyme Inhibition
Derivatives of 5-Nitroisatin have been studied for their ability to inhibit the CDK2 enzyme, which is significant in the development of new anti-cancer therapies .
Safety And Hazards
5-Nitroisatin is harmful if swallowed, in contact with skin, and if inhaled . It is suspected of causing genetic defects and is suspected of causing cancer . It is recommended to use personal protective equipment, avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes .
Future Directions
5-Nitroisatin has potential applications in the development of new anti-cancer therapies . It can be incorporated with hydroxyapatite for tailored hydroxyapatite nanorods and tested for its anticancer potential . The synthesized hydroxyapatite incorporated with 5-nitroisatin was found to be efficient in inhibiting the growth of cervical cancer cell lines .
properties
IUPAC Name |
5-nitro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYHYODJHKLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049331 | |
Record name | 5-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisatin | |
CAS RN |
611-09-6 | |
Record name | 5-Nitroisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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